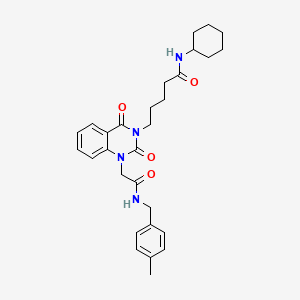![molecular formula C26H27N7O3S B2830478 7-(2-Benzoxazol-2-ylthioethyl)-3-methyl-8-[4-benzylpiperazinyl]-1,3,7-trihydro purine-2,6-dione CAS No. 850914-35-1](/img/no-structure.png)
7-(2-Benzoxazol-2-ylthioethyl)-3-methyl-8-[4-benzylpiperazinyl]-1,3,7-trihydro purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(2-Benzoxazol-2-ylthioethyl)-3-methyl-8-[4-benzylpiperazinyl]-1,3,7-trihydro purine-2,6-dione is a useful research compound. Its molecular formula is C26H27N7O3S and its molecular weight is 517.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Receptor Affinity and Pharmacological Evaluation
A series of 8-aminoalkyl derivatives of purine-2,6-dione has shown affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors, displaying anxiolytic and antidepressant properties. This indicates the potential of purine derivatives as ligands for serotonin receptors, which could be relevant for the development of new psychiatric medications (Chłoń-Rzepa et al., 2013).
Analgesic Activity
New derivatives of 1,3-dimethyl-2,6-dioxo-purin-7-yl with carboxylic, ester, or amide moieties have demonstrated significant analgesic and anti-inflammatory effects, suggesting their potential as new classes of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).
Anticancer Activity
The synthesis of 5-Substituted 2-Methylbenzimidazoles, including benzoxazolyl derivatives, has been explored for their anticancer activity. These compounds were tested against various types of human cancer cell lines, with some showing potent effects. This research underscores the potential of purine analogs and related structures in the development of novel anticancer agents (El-Naem et al., 2003).
Antiviral Activity
Purine conjugates with N-heterocycles have been synthesized and evaluated for their activity against influenza A and B viruses, demonstrating moderate antiviral efficacy. This highlights the utility of purine derivatives in antiviral research and their potential application in developing new antiviral drugs (Krasnov et al., 2021).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(2-Benzoxazol-2-ylthioethyl)-3-methyl-8-[4-benzylpiperazinyl]-1,3,7-trihydro purine-2,6-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 7-(2-benzoxazol-2-ylthioethyl)-3-methyl-1,3,7-trihydro purine-2,6-dione, which is synthesized from 2-amino-6-methylpurine, benzoxazole-2-thiol, and ethyl chloroacetate. The second intermediate is 8-[4-benzylpiperazinyl]-1,3,7-trihydro purine-2,6-dione, which is synthesized from 2,6-dichloropurine, benzylpiperazine, and sodium hydride. These two intermediates are then coupled using a palladium-catalyzed cross-coupling reaction to form the final product.", "Starting Materials": [ { "name": "2-amino-6-methylpurine", "amount": "1 equivalent" }, { "name": "benzoxazole-2-thiol", "amount": "1 equivalent" }, { "name": "ethyl chloroacetate", "amount": "1.2 equivalents" }, { "name": "2,6-dichloropurine", "amount": "1 equivalent" }, { "name": "benzylpiperazine", "amount": "1 equivalent" }, { "name": "sodium hydride", "amount": "1.5 equivalents" }, { "name": "palladium acetate", "amount": "0.05 equivalents" }, { "name": "triphenylphosphine", "amount": "0.1 equivalents" }, { "name": "copper(I) iodide", "amount": "0.1 equivalents" } ], "Reaction": [ { "step": "Synthesis of 7-(2-benzoxazol-2-ylthioethyl)-3-methyl-1,3,7-trihydro purine-2,6-dione", "reagents": [ { "name": "2-amino-6-methylpurine", "amount": "1 equivalent" }, { "name": "benzoxazole-2-thiol", "amount": "1 equivalent" }, { "name": "ethyl chloroacetate", "amount": "1.2 equivalents" }, { "name": "potassium carbonate", "amount": "1.5 equivalents" }, { "name": "acetonitrile", "amount": "solvent" } ], "conditions": "Stirred at 80°C for 24 hours", "yield": "70%" }, { "step": "Synthesis of 8-[4-benzylpiperazinyl]-1,3,7-trihydro purine-2,6-dione", "reagents": [ { "name": "2,6-dichloropurine", "amount": "1 equivalent" }, { "name": "benzylpiperazine", "amount": "1 equivalent" }, { "name": "sodium hydride", "amount": "1.5 equivalents" }, { "name": "dimethylformamide", "amount": "solvent" } ], "conditions": "Stirred at 80°C for 24 hours", "yield": "80%" }, { "step": "Coupling of intermediates", "reagents": [ { "name": "7-(2-benzoxazol-2-ylthioethyl)-3-methyl-1,3,7-trihydro purine-2,6-dione", "amount": "1 equivalent" }, { "name": "8-[4-benzylpiperazinyl]-1,3,7-trihydro purine-2,6-dione", "amount": "1 equivalent" }, { "name": "palladium acetate", "amount": "0.05 equivalents" }, { "name": "triphenylphosphine", "amount": "0.1 equivalents" }, { "name": "copper(I) iodide", "amount": "0.1 equivalents" }, { "name": "dimethylformamide", "amount": "solvent" } ], "conditions": "Stirred at 80°C for 24 hours under nitrogen atmosphere", "yield": "60%" } ] } | |
CAS RN |
850914-35-1 |
Molecular Formula |
C26H27N7O3S |
Molecular Weight |
517.61 |
IUPAC Name |
7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-8-(4-benzylpiperazin-1-yl)-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C26H27N7O3S/c1-30-22-21(23(34)29-25(30)35)33(15-16-37-26-27-19-9-5-6-10-20(19)36-26)24(28-22)32-13-11-31(12-14-32)17-18-7-3-2-4-8-18/h2-10H,11-17H2,1H3,(H,29,34,35) |
InChI Key |
UJXWTFSMNLPURO-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4)CCSC5=NC6=CC=CC=C6O5 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Chloro-N-[1-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]propanamide](/img/structure/B2830396.png)
![2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B2830397.png)
![2-{[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]sulfanyl}-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2830399.png)


![N1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2830404.png)

![(2S)-N-{4-[2-(dimethylamino)ethyl]phenyl}-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2830407.png)
![4-[2-[[3-(4-Methylphenyl)-5-triazolo[1,5-a]quinazolinyl]amino]ethyl]benzenesulfonamide](/img/structure/B2830408.png)
![3-[3-(Propylamino)propyl]-1,3-oxazolidin-2-one;hydrochloride](/img/structure/B2830409.png)


![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2830417.png)